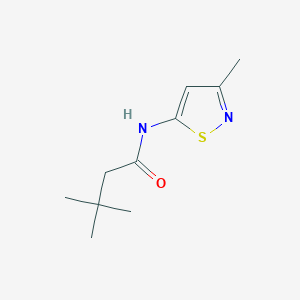
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide, also known as DMAB, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide's mechanism of action is not well understood. However, studies have suggested that it may work by inhibiting certain enzymes and proteins involved in cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes and proteins. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide has several advantages for lab experiments, including its synthetic accessibility and potential use in various fields. However, its limitations include its limited solubility in aqueous solutions and the need for further studies to fully understand its mechanism of action.
Orientations Futures
For 3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide research include further studies to elucidate its mechanism of action, optimization of its synthetic route, and exploration of its potential applications in various fields such as drug development and material science. Additionally, studies on the toxicity and safety of this compound are needed to fully understand its potential as a therapeutic agent.
Méthodes De Synthèse
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide can be synthesized through a multi-step process starting with the reaction of 3-methyl-1,2-thiazole-5-carboxylic acid with 3,3-dimethylbutanoyl chloride in the presence of a base. The resulting intermediate is then reacted with ammonia to yield this compound.
Applications De Recherche Scientifique
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide has been studied for its potential use in various scientific fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, this compound has been explored for its potential as an anti-cancer and anti-inflammatory agent. In biochemistry, this compound has been studied for its ability to inhibit certain enzymes and proteins. In material science, this compound has been investigated for its potential use in the synthesis of novel materials.
Propriétés
IUPAC Name |
3,3-dimethyl-N-(3-methyl-1,2-thiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2OS/c1-7-5-9(14-12-7)11-8(13)6-10(2,3)4/h5H,6H2,1-4H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QECZREUSTSTTKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NSC(=C1)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(5-cyclopropyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B7504481.png)

![[4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(3-methoxy-1-methylpyrazol-4-yl)methanone](/img/structure/B7504513.png)


![Cyclopentyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504523.png)

![[2-(2-Bromo-4-methylanilino)-2-oxoethyl] 4-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B7504526.png)

![N-[(1-benzylpiperidin-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7504535.png)
